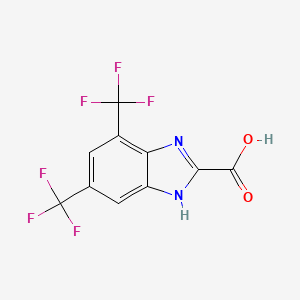
4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is a fluorinated benzimidazole derivative This compound is notable for its unique structural features, including the presence of two trifluoromethyl groups and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzimidazole precursors using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide): Another fluorinated compound with similar structural features.
2,6-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but differs in the core structure.
Trifluoromethylated pyrazolines: Compounds with trifluoromethyl groups and a pyrazoline core.
Propriétés
Numéro CAS |
827042-64-8 |
|---|---|
Formule moléculaire |
C10H4F6N2O2 |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
4,6-bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H4F6N2O2/c11-9(12,13)3-1-4(10(14,15)16)6-5(2-3)17-7(18-6)8(19)20/h1-2H,(H,17,18)(H,19,20) |
Clé InChI |
DPLPJDGNJZUCMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


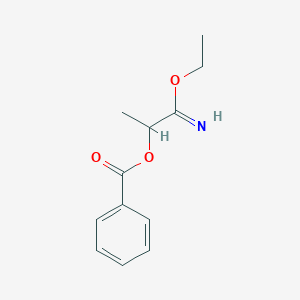

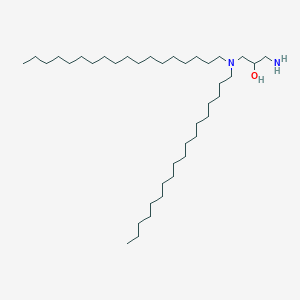
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
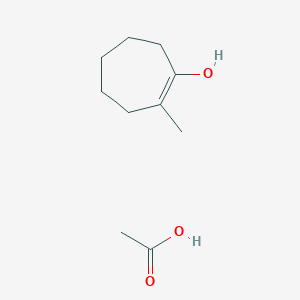

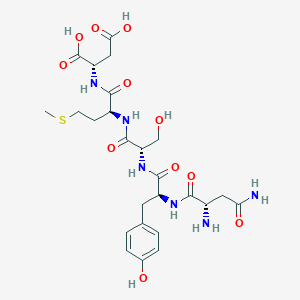
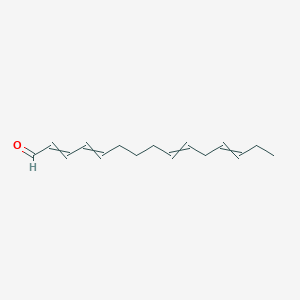
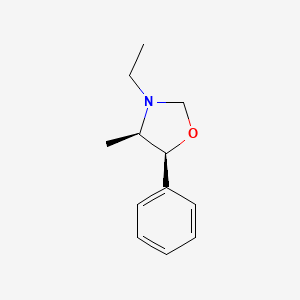
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)

